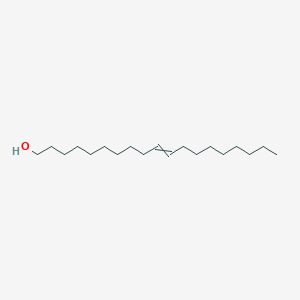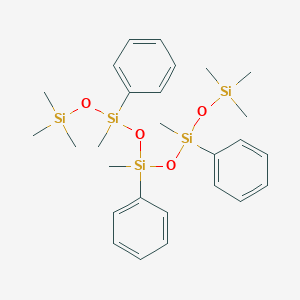![molecular formula C20H21NO4 B3149197 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 667887-31-2](/img/structure/B3149197.png)
2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Descripción general
Descripción
“2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a complex organic compound. It is known by registry numbers ZINC000000072370, ZINC000000072375, ZINC000000072383, ZINC000000072390 . It is a derivative of cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a cyclohexane ring attached to a carboxylic acid group, a carbamoyl group, and a phenoxyphenyl group . The exact 3D structure may require computational chemistry techniques to determine.Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid and its derivatives exhibit a variety of chemical structures and properties. For instance, biphenyl derivatives, including those similar to the compound , have been synthesized and shown to exhibit diverse pharmacological properties, with antispasmodic activity being the most pronounced (Veer & Oud, 2010). Furthermore, the inhibiting activity of related compounds in the photooxidation of petroleum phosphors has been studied, indicating potential applications in preventing oxidation processes (Rasulov et al., 2011).
Chemical Interactions and Properties
The intricate hydrogen bonding patterns in related cyclic imide and open-chain amide carboxylic acid derivatives have been investigated, providing insights into the molecular interactions and structural stability of such compounds (Smith & Wermuth, 2012). The study of hydrogen bonding in similar compounds has also contributed to understanding their solid-state structures and potential applications in various chemical contexts (Smith & Wermuth, 2012).
Photoreactive Properties
Research on 2,5-dimethylphenacyl esters, which are structurally similar to the compound of interest, has revealed their potential as a photoremovable protecting group for carboxylic acids, demonstrating the compound's relevance in photoreactive applications (Zabadal et al., 2001).
Industrial and Environmental Relevance
Studies have also delved into the environmental exposure of related plasticizers, showcasing the compound's significance in environmental sciences and potential impact on public health (Silva et al., 2013).
Propiedades
IUPAC Name |
2-[(4-phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(17-8-4-5-9-18(17)20(23)24)21-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSQROSIMRUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177880 | |
| Record name | 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667887-31-2 | |
| Record name | 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667887-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



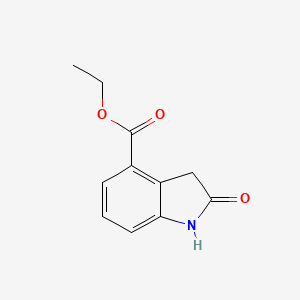
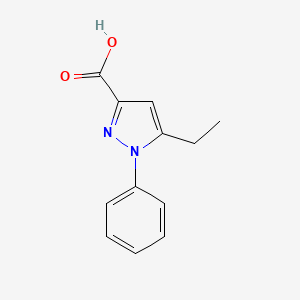
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)

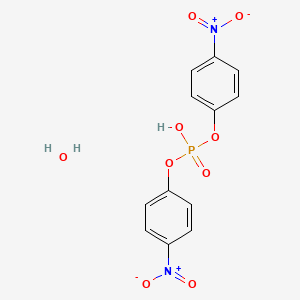
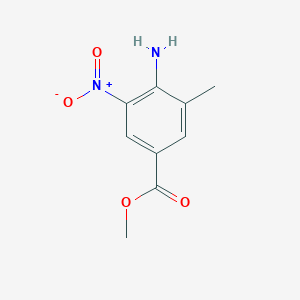

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)
